REACTION_CXSMILES
|
[CH3:1][C:2](Cl)([CH3:7])[C:3]([Cl:6])=[N:4][OH:5].[C:9](=O)([O-])[O-:10].[Ca+2]>CO>[CH3:1][C:2]([CH3:7])([O:10][CH3:9])[C:3]([Cl:6])=[N:4][OH:5] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(C(=NO)Cl)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at the boiling point for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted several times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=NO)Cl)(OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.4 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |